molecular formula C13H7Cl2NO4 B6407366 4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid CAS No. 1237069-64-5

4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid

Cat. No.: B6407366
CAS No.: 1237069-64-5
M. Wt: 312.10 g/mol
InChI Key: YDRWWOLSKIANDD-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a 2-nitro group at position 2 and a 2,4-dichlorophenyl group at position 4.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-8-2-4-9(11(15)6-8)7-1-3-10(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRWWOLSKIANDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691221
Record name 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237069-64-5
Record name 2',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 2,4-dichlorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and temperature control. The use of such advanced technologies allows for the large-scale production of the compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product is 4-(2,4-Dichlorophenyl)-2-aminobenzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Positional Isomerism

  • The 5-(2,4-dichlorophenyl)-2-nitrobenzoic acid (Bifenox metabolite) differs from the target compound only in the position of the dichlorophenyl group (C5 vs. C4).

Functional Group Variations

  • Bifenox contains a methyl ester instead of a carboxylic acid, enhancing its lipophilicity and soil persistence. Upon metabolic hydrolysis, it releases the more polar 5-(2,4-dichlorophenyl)-2-nitrobenzoic acid, which is rapidly excreted in urine .
  • Acifluorfen sodium salt features a trifluoromethyl-phenoxy group, increasing electron-withdrawing effects and photodynamic activity compared to dichlorophenyl analogs .

Physicochemical Properties

Property This compound Bifenox Acifluorfen sodium salt
Molecular Weight 328.11 g/mol 310.13 g/mol 401.64 g/mol
logP (Estimated) ~2.8 ~3.5 ~1.2 (salt form)
Water Solubility Low (carboxylic acid enhances slightly) Very low (ester) High (ionic form)
pKa ~2.1 (carboxylic acid) N/A (ester) ~3.5 (carboxylic acid)

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